molecular formula C10H13NO3 B15241599 Ethyl 2-amino-6-methoxybenzoate

Ethyl 2-amino-6-methoxybenzoate

Cat. No.: B15241599
M. Wt: 195.21 g/mol
InChI Key: JOXONZDQAALCFB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methoxybenzoate is an aromatic ester featuring a methoxy group at the 6-position and an amino group at the 2-position of the benzene ring. These compounds are pivotal in organic synthesis, pharmaceutical intermediates, and supramolecular chemistry due to their tunable electronic and steric properties .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-amino-6-methoxybenzoate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3,11H2,1-2H3

InChI Key

JOXONZDQAALCFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-methoxybenzoate (CAS: 7335-26-4)

  • Structure: Lacks the amino group at the 2-position, replaced by a hydrogen atom.
  • Molecular Formula : C₁₀H₁₂O₃; Molecular Weight : 180.20 .
  • Applications: Primarily used as a flavoring agent and in fragrance industries due to its ester functionality .

Methyl 2-amino-6-methoxybenzoate hydrochloride (CAS: 1448009-40-2)

  • Structure : Methyl ester derivative with a hydrochloride salt.
  • Molecular Formula: C₉H₁₂ClNO₃; Molecular Weight: 217.65 .
  • Enhanced solubility in polar solvents (e.g., DMSO) due to the hydrochloride salt . Storage: Requires storage at -80°C for long-term stability, unlike the ethyl variant, which may have different storage needs .

tert-Butyl 2-amino-6-methoxybenzoate (CAS: 1533154-01-6)

  • Structure : Features a bulky tert-butyl ester group.
  • Molecular Formula: C₁₂H₁₇NO₃; Molecular Weight: 223.27 .
  • Key Differences :
    • The tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to ethyl or methyl esters.
    • Applications: Likely used in protected intermediate synthesis for drug discovery due to its stability .

Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS: 1183546-09-9)

  • Structure : Substitutes the methoxy group with chlorine and adds a methyl group at the 3-position.
  • Molecular Formula: C₁₀H₁₂ClNO₂; Molecular Weight: 213.66 .
  • Key Differences: Chlorine enhances electrophilicity, making the compound more reactive in cross-coupling reactions.

Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS: 1340366-76-8)

  • Structure : Bromine at the 2-position and methoxy at the 3-position.
  • Key Differences :
    • Bromine serves as a leaving group, enabling participation in Suzuki-Miyaura or Ullmann coupling reactions.
    • Applications: Valued as a building block in medicinal chemistry for kinase inhibitor synthesis .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications
This compound -NH₂ (2), -OCH₃ (6), -COOEt C₁₀H₁₃NO₃ 195.21* Synthetic intermediate
Ethyl 2-methoxybenzoate -H (2), -OCH₃ (6), -COOEt C₁₀H₁₂O₃ 180.20 Flavoring agents
Mthis compound HCl -NH₂ (2), -OCH₃ (6), -COOMe C₉H₁₂ClNO₃ 217.65 Drug discovery
tert-Butyl 2-amino-6-methoxybenzoate -NH₂ (2), -OCH₃ (6), -COOtBu C₁₂H₁₇NO₃ 223.27 Protected intermediates
Ethyl 2-amino-6-chloro-3-methylbenzoate -NH₂ (2), -Cl (6), -CH₃ (3) C₁₀H₁₂ClNO₂ 213.66 Agrochemical synthesis
Methyl 6-amino-2-bromo-3-methoxybenzoate -NH₂ (6), -Br (2), -OCH₃ (3) C₉H₉BrN₂O₃ 273.08* Kinase inhibitors

*Calculated based on molecular formula; exact values may vary.

Research Findings and Trends

  • Electronic Effects: The amino group in this compound enhances electron density at the 2-position, facilitating electrophilic aromatic substitution reactions. This contrasts with halogenated analogs (e.g., bromo or chloro derivatives), where electron-withdrawing groups direct reactivity to specific positions .
  • Solubility and Stability : Methyl and ethyl esters exhibit divergent solubility profiles. For example, methyl esters with hydrochloride salts (e.g., GF09345) show superior solubility in DMSO compared to neutral ethyl esters .
  • Steric Considerations : Bulky substituents (e.g., tert-butyl) hinder reactivity but improve stability, making them ideal for multi-step syntheses requiring selective deprotection .

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